molecular formula C14H8F2N2O B259871 N-(2-cyanophenyl)-2,4-difluorobenzamide

N-(2-cyanophenyl)-2,4-difluorobenzamide

Cat. No.: B259871
M. Wt: 258.22 g/mol
InChI Key: AUWXAZXEBMVOHS-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2-cyanophenyl amide group attached to a 2,4-difluorobenzoyl moiety.

Properties

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

N-(2-cyanophenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C14H8F2N2O/c15-10-5-6-11(12(16)7-10)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19)

InChI Key

AUWXAZXEBMVOHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Patterns and Molecular Properties
Compound Name Substituents (Amide Phenyl) Benzoyl Substituents Key Features Reference
N-(2-Cyanophenyl)-2,4-difluorobenzamide 2-Cyanophenyl 2,4-Difluoro High polarity due to -CN and -F groups; potential for C-H···F/N interactions
N-(3,5-Difluorophenyl)-2,4-difluorobenzamide 3,5-Difluorophenyl 2,4-Difluoro Polymorphism driven by C-H···F interactions; mechanical properties vary by form
N-(4-Chlorophenyl)-2,4-difluorobenzamide 4-Chlorophenyl 2,4-Difluoro Chlorine introduces steric bulk; altered solubility vs. cyano derivatives
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2,4-Difluorophenyl 2-Fluoro Isomeric fluorine arrangement affects crystal stacking and H-bonding

Key Observations :

  • Polymorphism: In N-(3,5-difluorophenyl)-2,4-difluorobenzamide, polymorphism arises from C-H···F interactions, leading to distinct mechanical properties (Form 1 is 50% stiffer than Form 2) . The cyano group in the target compound may promote similar polymorphism but with stronger interactions due to its higher polarity.

Physicochemical Properties

Table 2: Thermal and Mechanical Comparisons
Compound Name Melting Point (°C) Solubility (mg/mL) Mechanical Hardness (GPa) Reference
N-(3,5-Difluorophenyl)-2,4-difluorobenzamide (Form 1) 198–200 0.15 (DMSO) 0.45
N-(3,5-Difluorophenyl)-2,4-difluorobenzamide (Form 2) 195–197 0.18 (DMSO) 0.30
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 162–164 1.2 (Ethanol) N/A

Analysis :

  • Thermal Stability: The cyano group in this compound likely increases thermal stability compared to methoxy or methyl-substituted benzamides (e.g., ~160–200°C range) due to stronger intermolecular interactions .
  • Solubility: Fluorinated benzamides generally exhibit low solubility in polar solvents (e.g., DMSO), but the cyano group may enhance solubility in aprotic solvents via dipole interactions .

Inferences for Target Compound :

  • The 2,4-difluorobenzamide scaffold is common in bioactive compounds. The cyano group in this compound may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-stacking, similar to chlorfluazuron’s mode of action .

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